4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride

Description

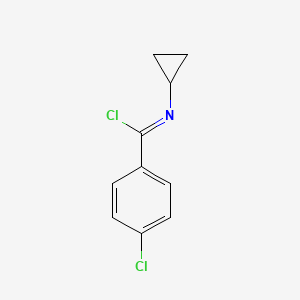

4-Chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para-position (C4). The nitrogen atom of the carbonimidoyl chloride group (C(=N–R)Cl) is bonded to a cyclopropyl substituent. This structure combines electron-withdrawing (chlorine) and strained cyclic alkyl (cyclopropyl) groups, influencing its electronic and steric properties. The carbonimidoyl chloride functional group renders it reactive in nucleophilic substitution and condensation reactions, making it valuable in synthesizing amidines and heterocycles.

Properties

IUPAC Name |

4-chloro-N-cyclopropylbenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N/c11-8-3-1-7(2-4-8)10(12)13-9-5-6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSRZEWMXHWXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-chlorobenzonitrile with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobenzonitrile and cyclopropylamine.

Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Researchers use it to study the effects of cyclopropyl groups on biological activity.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Substituent Analysis

4-Chlorobenzyl Chloride

- Structure : Benzene ring with chlorine at C4 and a benzyl chloride (–CH₂Cl) group.

- Reactivity : The aliphatic –CH₂Cl group undergoes nucleophilic substitution (e.g., SN2 reactions), unlike the imidoyl chloride group in the target compound, which participates in amidine synthesis .

- Physical Properties: 4-Chlorobenzyl chloride has a boiling point of ~195–197°C (CRC Handbook, p.

3-Chlorobenzyl Chloride

- Structure : Chlorine at C3 and –CH₂Cl at C1.

N-Ethylbenzene-1-carbonimidoyl Chloride

- Structure : Replaces cyclopropyl with ethyl (–CH₂CH₃).

- Steric and Electronic Differences : The cyclopropyl group in the target compound introduces ring strain and modest electron-donating effects via conjugation, contrasting with the purely inductive electron-donating ethyl group. This may enhance the electrophilicity of the imidoyl chloride in the target compound .

Physicochemical and Reactivity Trends

The table below summarizes key differences inferred from structural analogs and CRC Handbook

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

- Boiling points for imidoyl chlorides are generally higher than benzyl chlorides due to stronger dipole-dipole interactions.

Biological Activity

4-Chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride, with the CAS number 39887-81-5, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to a class of carbonimidoyl chlorides, which are often utilized in medicinal chemistry and drug design due to their ability to interact with various biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C10H10ClN2

- Molecular Weight: 208.65 g/mol

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that carbonimidoyl derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. Preliminary findings suggest that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, leading to altered cellular responses.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Study: Anticancer Efficacy

A notable case study involved the evaluation of this compound against various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent response, with higher concentrations leading to increased rates of apoptosis and decreased cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.